Tocopherol calcium succinate

Overview

Description

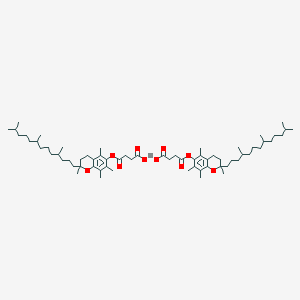

Tocopherol Calcium Succinate (CAS: 14638-18-7), also known as Vitamin E Calcium Succinate, is a synthetic ester derivative of α-tocopherol (vitamin E). Its chemical formula is C₆₆H₁₀₆CaO₁₀, with a molecular weight of 1099.62 g/mol . Structurally, it consists of two succinate groups chelated with calcium, forming a bis-ester complex (Figure 1).

Preparation Methods

Synthesis Pathways for Tocopherol Calcium Succinate

Direct Salt-Exchange Method Using Calcium Acetate

The most efficient route involves reacting α-tocopherol acid succinate with calcium acetate in a methanol-water solvent system. As detailed in JP2991996B2, dissolving α-tocopherol acid succinate (53.6 g, 96% purity) in methanol (240–350 mL) and gradually adding an aqueous methanol solution of calcium acetate (9.5 g calcium acetate monohydrate in 60 mL water + 100 mL methanol) yields crystalline this compound . The reaction proceeds via:

3\text{COO)}2 \rightarrow \text{Ca-Tocopherol succinate} + 2\text{CH}_3\text{COOH}

Key advantages include:

-

Single-step process : Eliminates intermediate purification stages required in lithium-based methods .

-

High purity (98.6–98.9%) : Acetic acid byproducts remain soluble in methanol, minimizing surface contamination of crystals .

-

Scalability : Demonstrated in batches producing >50 g of product with consistent purity .

Two-Step Lithium-Mediated Method

US7145023B2 describes a conventional approach where α-tocopherol succinate is first converted to its lithium salt using lithium hydroxide, followed by ion exchange with calcium chloride . The process involves:

-

Lithiation :

-

Calcium exchange :

Despite achieving 97.8% purity, this method faces limitations:

-

Complexity : Requires separate reactions and intermediate isolation .

-

Impurity risks : Residual lithium (up to 0.1%) and chloride ions may exceed pharmacopeial limits .

Comparative Analysis of Synthesis Methods

The direct calcium acetate method outperforms alternatives in efficiency and product quality, attributed to:

-

In-situ crystallization : Rapid precipitation of calcium salt reduces side reactions .

-

Solvent system : Methanol-water mixtures (4:1 v/v) optimize solubility and crystal growth .

Purification and Crystallization Techniques

Filtration and Washing

Post-reaction, the crystalline product is filtered and washed with cold methanol to remove residual acetic acid and unreacted starting materials. Vacuum drying at 40–50°C for 12 hours yields a free-flowing powder with <0.1% solvent residues .

Recrystallization Optimization

Adjusting the methanol-to-water ratio (3:1 to 5:1) during crystallization enhances crystal size and purity. Larger crystals (50–100 μm) reduce occluded impurities, achieving pharmacopeial compliance (96–102% content) .

Quality Control and Pharmacopeial Standards

The Japanese Pharmacopoeia specifies:

-

Assay : 96.0–102.0% this compound by UV spectrometry at 284 nm .

-

Impurities :

-

Chloride: ≤0.035% (w/w)

-

Succinic acid: ≤1.0% (w/w)

-

Heavy metals: ≤20 ppm

-

The direct method consistently meets these criteria due to:

-

Low chloride ingress : Calcium acetate avoids chloride contamination common in calcium chloride-based routes .

-

Effective washing : Methanol rinses reduce succinic acid adherence to <0.5% .

Industrial-Scale Manufacturing Considerations

Solvent Recovery Systems

Methanol recovery via distillation achieves >95% solvent reuse, reducing costs by 30% compared to single-use systems .

Process Automation

Continuous stirred-tank reactors (CSTRs) enable large-scale production (500–1,000 kg/batch) with real-time pH and temperature monitoring, ensuring batch consistency .

Emerging Innovations and Alternatives

Magnesium Salt Derivatives

US7145023B2 reports tocopherol magnesium succinate synthesis using magnesium acetate, though calcium salts remain preferred due to better compaction properties for tablets .

Enzymatic Esterification

Pilot studies using lipases (e.g., Candida antarctica) show potential for solvent-free synthesis, but yields (75–80%) lag behind chemical methods .

Scientific Research Applications

Tocopherol calcium succinate has a wide range of applications in scientific research:

Chemistry: Used as an antioxidant in various chemical reactions to prevent oxidation of sensitive compounds.

Biology: Studied for its role in protecting cells from oxidative damage and its potential in reducing oxidative stress-related diseases.

Medicine: Investigated for its potential in treating conditions related to vitamin E deficiency, cardiovascular diseases, and certain types of cancer.

Industry: Utilized in the food industry as a preservative to enhance the shelf life of products by preventing oxidation

Mechanism of Action

The mechanism of action of tocopherol calcium succinate involves its antioxidant properties. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The compound also interacts with various molecular targets, including lipid membranes, proteins, and DNA, to protect them from oxidative stress. The calcium component enhances the stability and bioavailability of the compound, ensuring its effective absorption and utilization in the body .

Comparison with Similar Compounds

Key Properties

- Physical Form : White to yellowish-white powder, odorless .

- Solubility: Freely soluble in chloroform and carbon tetrachloride; practically insoluble in water, ethanol (95%), and acetone .

- Optical Activity : Optically inactive .

- Applications : Primarily used in industrial and pharmaceutical formulations, including dietary supplements and experimental anticancer therapies .

Tocopherol Calcium Succinate belongs to a family of vitamin E derivatives modified for enhanced stability, bioavailability, or targeted biological activity. Below is a detailed comparison with key analogues:

α-Tocopherol (Free Alcohol Form)

- Structure : The unesterified, biologically active form of vitamin E.

- Solubility : Lipid-soluble, insoluble in water.

- Stability : Prone to oxidation due to free hydroxyl group.

- Bioavailability : Lower absorption efficiency compared to esterified forms in intestinal cells (Caco-2 model) .

- Applications : Rarely used in formulations due to instability; primarily a reference standard.

α-Tocopherol Acetate

- Structure : Esterified with acetic acid at the hydroxyl group.

- Solubility: Soluble in oils and ethanol; insoluble in water.

- Stability : More oxidation-resistant than free α-tocopherol.

- Bioavailability : Hydrolyzed to free α-tocopherol in the gut, but absorption efficiency is 2.5-fold lower than this compound in Caco-2 cells .

- Applications : Common in dietary supplements and cosmetics.

α-Tocopheryl Acid Succinate (TOS)

- Biological Activity: Induces irreversible growth inhibition and morphological changes in melanoma cells (B-16) at 5–10 µg/mL, unlike acetate or free alcohol forms . Inhibits SARS-CoV-2 replication in VeroE6 cells (IC₅₀ = 21.7 µM) .

- Applications : Investigational anticancer and antiviral agent.

α-Tocopheryl Polyethylene Glycol Succinate (TPGS)

- Structure : TOS conjugated with polyethylene glycol (PEG-1000).

- Solubility : Water-soluble due to PEG moiety.

- Bioavailability : Demonstrates 3.5-fold higher absorption than α-tocopherol acetate in intestinal cells .

- Applications: Enhances drug solubility in nanotechnologies and drug delivery systems . Superior antiviral activity compared to TOS alone (lower IC₅₀) .

Other Esters (Nicotinate, Sodium Succinate)

- Sodium Succinate : Water-soluble salt form; less effective than acid succinate derivatives in inducing tumor cell apoptosis .

Data Tables

Table 1: Physicochemical and Functional Comparison

Table 2: Analytical Methods for Quality Control

Key Research Findings

- Anticancer Activity: this compound and TOS show selective toxicity toward melanoma cells (2-fold more potent than fibroblasts) .

- Stability: Calcium chelation in this compound enhances stability in lipid-rich environments compared to non-chelated esters .

- Antiviral Potential: TPGS outperforms TOS in inhibiting SARS-CoV-2, likely due to PEG-enhanced cellular uptake .

Biological Activity

Tocopherol calcium succinate is a synthetic derivative of vitamin E, specifically designed to enhance its bioavailability and efficacy. This compound exhibits significant biological activities, particularly in antioxidant defense, cellular protection, and potential therapeutic applications in various diseases. This article will explore its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its ability to scavenge free radicals and reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components such as lipids, proteins, and DNA. Its primary mechanism involves:

- Antioxidant Activity : this compound acts as an antioxidant by reducing oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders.

- Cell Signaling Modulation : The compound influences cell signaling pathways associated with inflammation and apoptosis. It modulates the activity of protein kinase C (PKC), which plays a crucial role in cell proliferation and differentiation .

Antioxidant Properties

This compound demonstrates powerful antioxidant properties. It effectively reduces lipid peroxidation and protects against oxidative stress-induced cellular damage. Studies show that it can enhance the intracellular levels of alpha-tocopherol, especially in calcium-deficient environments, thus contributing to cellular health .

Cellular Protection

Research indicates that this compound protects hepatocytes from chemical-induced toxicity. In vitro studies reveal that it provides significant protection against hepatocyte injury under physiological calcium conditions, suggesting its role in maintaining cellular integrity during oxidative stress .

Anti-Cancer Potential

This compound has been investigated for its anti-cancer properties. It has been shown to induce apoptosis in cancer cells while protecting normal cells from adverse effects. Preclinical studies suggest that this compound may enhance the efficacy of conventional cancer therapies such as radiation and chemotherapy .

Research Findings

A variety of studies have explored the biological activity of this compound:

- In Vitro Studies : These studies demonstrate that this compound inhibits the growth of various cancer cell lines while promoting apoptosis. For instance, it has been shown to decrease the proliferation of colon cancer cells significantly .

- In Vivo Studies : Animal models have illustrated that this compound can reduce tumor growth in transgenic mice models of prostate cancer, highlighting its potential as an adjunct therapy in cancer treatment .

Case Studies

- Hepatocyte Protection : A study focusing on isolated hepatocytes revealed that this compound supplementation resulted in higher intracellular alpha-tocopherol levels compared to controls, indicating enhanced antioxidant capacity under low-calcium conditions .

- Cancer Treatment Synergy : In a clinical setting, this compound was administered alongside chemotherapeutic agents, resulting in improved outcomes in tumor reduction compared to chemotherapy alone .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key structural features of tocopherol calcium succinate, and how do they influence its physicochemical properties and experimental design in absorption studies?

this compound is a calcium salt of the esterified form of α-tocopherol (vitamin E) with succinic acid. Its structure includes a chromanol ring with methyl groups, a phytyl side chain, and a succinate ester group linked to calcium . The esterification enhances stability and solubility in hydrophobic solvents like chloroform, while the calcium salt improves compatibility in aqueous systems. Experimental designs for absorption studies (e.g., Caco-2 cell models) should account for its amphipathic nature, using solvents like chloroform for dissolution and validated HPLC/spectrophotometric methods to quantify cellular uptake .

Q. What standardized methods are recommended for assessing the purity and solubility of this compound in laboratory settings?

Key purity tests include:

- Clarity and color analysis : Dissolve 0.10 g in chloroform; the solution must be clear and not darker than a ferric chloride reference .

- Alkali test : Add diethyl ether, water, and phenolphthalein; no red color should develop, confirming absence of free alkali .

- E1%m value : Measure absorbance at 286 nm in chloroform (36.0–40.0 for 0.01 g/100 mL) .

Solubility is determined by dissolving 1 g in 7 mL acetic acid (100%), where it forms a turbid solution upon standing .

Q. How is this compound differentiated from other vitamin E derivatives (e.g., α-tocopherol acetate) in analytical workflows?

Chromatographic separation (e.g., HPLC with a methanol-water mobile phase) and spectral analysis (UV at 286 nm) are critical. The succinate group alters polarity, leading to distinct retention times compared to acetate derivatives. System suitability tests require a resolution ≥2.6 between tocopherol and its acetate form . Structural confirmation via FTIR-ATR can identify ester carbonyl peaks (~1740 cm⁻¹) and calcium coordination .

Advanced Research Questions

Q. What experimental models and dosages are optimal for studying the antioxidant effects of this compound in vivo?

Broiler chicken models are well-established for assessing antioxidant capacity. Dosages of 30–60 mg/kg diet significantly increase hepatic α-tocopherol concentrations (1.53-fold) and reduce malondialdehyde (MDA) levels by 21–33% in muscle tissue . Methodologies include:

- Sample preparation : Homogenize liver/muscle in ice-cold buffers, centrifuge at 2000×g, and analyze supernatants via spectrophotometry (e.g., thiobarbituric acid assay for MDA) .

- Statistical validation : Use linear regression to correlate dietary levels with plasma α-tocopherol (R² >0.99) and MDA (R² <-0.97) .

Q. How can synthesis of this compound be optimized for high yield and scalability in research settings?

Optimize via:

- Molar ratio : 3:1 succinic anhydride to α-tocopherol, achieving ~94% yield .

- Catalysts : Nano-SiO₂-immobilized DMAP derivatives in mixed solvents (e.g., toluene/acetone) enhance reaction efficiency .

- Purification : Neutralize with ammonia TS after hydrochloric acid extraction to isolate calcium succinate .

Q. What advanced techniques are used to resolve contradictions in data on this compound’s bioavailability across studies?

Contradictions often arise from variability in:

- Experimental models : Caco-2 cells vs. in vivo systems (e.g., broilers) differ in esterase activity, affecting hydrolysis and absorption .

- Dosage timing : Acute vs. chronic supplementation impacts tissue accumulation .

- Analytical methods : Validate extraction protocols (e.g., saponification with KOH/pyrogallol for tocopherol recovery) and cross-check results via LC-MS/MS .

Q. How does this compound modulate oxidative stress pathways at the molecular level, and what assays are used to quantify these effects?

It inhibits lipid peroxidation by scavenging ROS and upregulating antioxidant enzymes (e.g., GSH-Px, SOD). Key assays include:

- ROS detection : DCFH-DA fluorescence in hepatocytes .

- Enzyme activity : Measure GSH-Px via NADPH oxidation and SOD via inhibition of cytochrome c reduction .

- Gene expression : qPCR for Nrf2 pathway targets (e.g., HO-1) in cell lines .

Q. Methodological Best Practices

- Data presentation : Include tables comparing plasma/hepatic α-tocopherol vs. MDA levels across dosage groups (e.g., TOS1: 15 mg/kg, TOS3: 60 mg/kg) .

- Validation : Use internal standards (e.g., deuterated tocopherol) in LC-MS to minimize matrix effects .

- Ethical compliance : Follow institutional guidelines for animal studies, including feed deprivation (12 h pre-sampling) and euthanasia protocols .

Properties

IUPAC Name |

calcium;4-oxo-4-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C33H54O5.Ca/c2*1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-33(8)21-19-28-27(7)31(25(5)26(6)32(28)38-33)37-30(36)18-17-29(34)35;/h2*22-24H,9-21H2,1-8H3,(H,34,35);/q;;+2/p-2/t2*23-,24-,33-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKBRBCVWVLFHH-QAKUKHITSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H106CaO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1099.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14464-85-8, 14638-18-7 | |

| Record name | Tocopherol calcium succinate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Tocopherol calcium succinate, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014638187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-TOCOPHEROL CALCIUM SUCCINATE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVK87L5TNB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .ALPHA.-TOCOPHEROL CALCIUM SUCCINATE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5A1374A6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.